![molecular formula C13H10N4 B351713 2-(Pyridin-2-yl)quinazolin-4-amine CAS No. 40172-82-5](/img/structure/B351713.png)
2-(Pyridin-2-yl)quinazolin-4-amine
Overview
Description
2-(Pyridin-2-yl)quinazolin-4-amine is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction . The synthesis of a new ligand 2-pyridine-2-yl-3 (pyridine-2-carboxylideneamino)-quinazolin-4 (3H)-one (PPCAQ) is also described .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have shown a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . Synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition .Scientific Research Applications
Anticancer Activity : 2,4-Disubstituted quinazolines, synthesized from intermediates including 2-(pyridin-2-yl)quinazolin-4-amine, have shown significant in vitro anticancer activity against various cancer cell lines, including human adenocarcinoma and breast cancer (Gurubasavaraj & Moshin, 2020).
C-H Bond Amination : The compound has been used as a directing group in promoting C-H amination mediated by cupric acetate, demonstrating effectiveness in modifying benzamide derivatives (Zhao et al., 2017).
Treatment of Atrial Fibrillation : Derivatives of this compound have been identified as potent IKur current blockers, showing promise as treatments for atrial fibrillation (Gunaga et al., 2017).
Synthesis of Heterocycles : The compound has been used in the synthesis of various heterocyclic compounds, including N-fused heterocycles, demonstrating its versatility in organic synthesis (Xu & Alper, 2015).
EGFR Inhibitors : 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from 4-chloro derivative VI via reaction with this compound, have been synthesized and evaluated as EGFR inhibitors for targeted anticancer therapy (Allam et al., 2020).
Antimalarial Activity : 6,7-Dimethoxyquinazoline-2,4-diamines, synthesized from this compound, have shown high antimalarial activity, identifying them as promising drug leads (Mizukawa et al., 2021).
Antimicrobial Activity : Certain derivatives of 2-pyridylquinazoline, synthesized using this compound, have exhibited selective antibacterial activity, particularly against Gram-positive bacteria (Eweas et al., 2021).
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have also been associated with the inhibition of biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Related quinazolinone compounds have been found to inhibit biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together . These compounds also impede the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
Related compounds have been found to inhibit the quorum sensing system inPseudomonas aeruginosa , which is a communication system that bacteria use to coordinate gene expression according to the local density of their population.
Result of Action
Related compounds have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that these compounds may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Safety and Hazards
Future Directions
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .
properties
IUPAC Name |
2-pyridin-2-ylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLXTFDNXURTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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